molecular formula C24H18ClN3O5 B2501730 (Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380565-93-5

(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2501730
CAS RN: 380565-93-5
M. Wt: 463.87
InChI Key: DHHQZMVYUHHTBV-UHFFFAOYSA-N
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Description

(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H18ClN3O5 and its molecular weight is 463.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Research has demonstrated the catalytic applications of related compounds in facilitating reactions essential for organic synthesis. Iron and zinc co-catalyzed processes have been utilized for directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents, showcasing the potential of similar compounds in C–H activation and C–C bond formation (L. Ilies et al., 2017). Additionally, the synthesis and photoluminescence properties of π-extended fluorene derivatives, including those with nitro groups, have highlighted their application in creating fluorescent solvatochromic dyes with high fluorescence quantum yields, indicating the versatility of related compounds in material science and sensor technology (Hidehiro Kotaka et al., 2010).

Material Science

Novel spontaneous alternating copolymerization methods involving methoxyallene with 4-chlorophenyl isocyanate have been developed to produce polyamides with highly reactive exo-methylene groups, suggesting the potential use of similar compounds in developing new polymeric materials with unique properties (Jiro Mizuya et al., 1989).

Electrochemical and Photoluminescence Applications

Research into the electrochemical properties of novel aromatic poly(amine−amide)s based on electroactive moieties indicates that compounds with similar structures could exhibit anodically stable yellow and blue electrochromic behaviors, underscoring their potential in electrochromic devices and materials (Guey‐Sheng Liou et al., 2009). This area of research is critical for the development of advanced materials for energy storage and conversion applications.

Structural Analysis and Characterization

Synthetic and structural analysis efforts have led to the preparation and characterization of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into their molecular structures and potential reactivity patterns. Such studies are foundational for understanding the chemical behavior and application potential of complex organic molecules in various scientific fields (James E. Johnson et al., 2006).

properties

IUPAC Name

(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-20(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-4-9-21(10-5-16)33-15-17-2-6-19(25)7-3-17/h2-13H,15H2,1H3,(H,27,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHQZMVYUHHTBV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

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